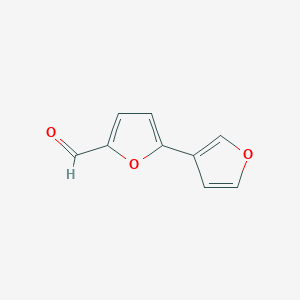
5-(Furan-3-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-3-yl)furan-2-carbaldehyde is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound, specifically, features two furan rings connected via a carbaldehyde group, making it a unique and interesting molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of 5-formylfuran-2-ylboronic acid as a starting material. The reaction typically involves the following steps :
Mixing Solvents: At ambient temperature, a mixture of dimethyl sulfoxide (DMSO) and water is prepared.
Addition of Reagents: Under nitrogen protection, 5-formylfuran-2-ylboronic acid is dissolved in the solvent mixture. Palladium acetate and tri-tert-butylphosphonium tetrafluoroborate are added.
Reaction Conditions: The mixture is stirred at ambient temperature, followed by the addition of potassium acetate. The reaction mixture is then heated to 80°C.
Isolation: After the reaction is complete, the mixture is filtered while hot, and the filtrate is cooled to precipitate the product. The solid is then filtered, washed, and dried to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 5-(Furan-3-yl)furan-2-carboxylic acid.
Reduction: 5-(Furan-3-yl)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-(Furan-3-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit bacterial growth by interfering with essential enzymes and cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler compound with one furan ring and an aldehyde group.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: A more complex compound with additional functional groups and a quinazoline ring.
Uniqueness
5-(Furan-3-yl)furan-2-carbaldehyde is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-(furan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H |
InChI Key |
VHMCPDDOAFXVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



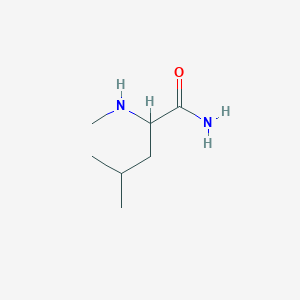
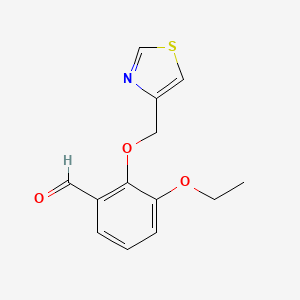
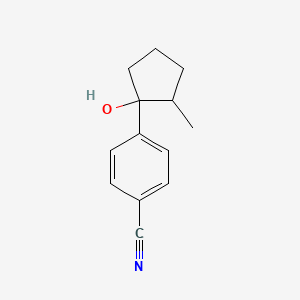

![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
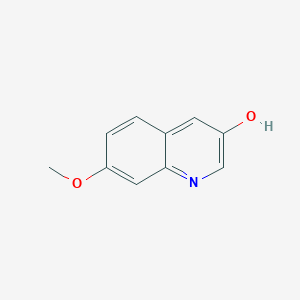
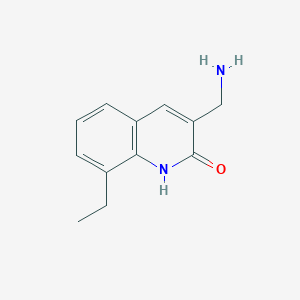
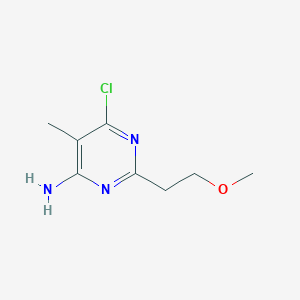

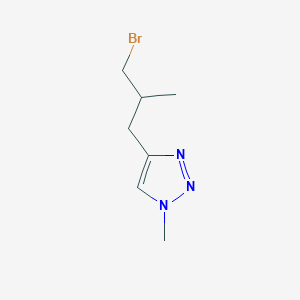
![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)
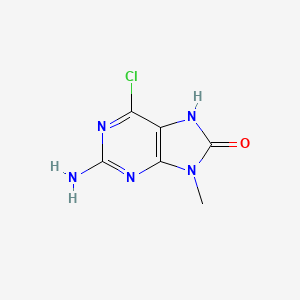
methanol](/img/structure/B13201207.png)
